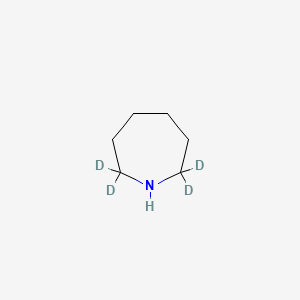
Hexamethylenimine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenimine-d4 is a deuterated derivative of hexamethylenimine, a heterocyclic organic compound with the molecular formula C6H13N. The deuterium atoms replace the hydrogen atoms in the compound, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Hexamethylenimine itself is a colorless liquid with a fishy odor and is known for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexamethylenimine can be synthesized from hexamethylenediamine through a catalytic deamination process. This reaction typically occurs at temperatures ranging from 70 to 180°C in an inert solvent, using a nickel or cobalt catalyst . Another method involves the one-pot chemoselective reduction of the amide group in e-hexanolactam using freshly prepared aluminum borohydride in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of hexamethylenimine often involves the catalytic hydrogenation of adiponitrile or the catalytic ammonolysis of 1,6-hexanediol. These processes yield hexamethylenediamine as a by-product, which can then be converted to hexamethylenimine .
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethylenimine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different amines.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Applications De Recherche Scientifique
Hexamethylenimine-d4 is widely used in scientific research due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy. It serves as a solvent and reference standard in NMR studies, allowing researchers to investigate molecular structures and dynamics with high precision. Additionally, hexamethylenimine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, inks, rubber chemicals, textile chemicals, corrosion inhibitors, and ore flotation agents .
Mécanisme D'action
The mechanism of action of hexamethylenimine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compounds it interacts with .
Comparaison Avec Des Composés Similaires
Hexamethylenimine is similar to other cyclic amines such as piperidine and morpholine. its unique structure, with a seven-membered ring, distinguishes it from these compounds. This structural difference imparts distinct chemical and physical properties, making hexamethylenimine particularly useful in specific applications where other cyclic amines may not be as effective .
List of Similar Compounds
- Piperidine
- Morpholine
- Azepane
- Hexahydroazepine
Conclusion
Hexamethylenimine-d4 is a versatile compound with significant applications in scientific research and industrial processes. Its unique properties, particularly its deuterated form, make it invaluable in NMR spectroscopy and various chemical syntheses. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its role in modern chemistry and industry.
Propriétés
Formule moléculaire |
C6H13N |
|---|---|
Poids moléculaire |
103.20 g/mol |
Nom IUPAC |
2,2,7,7-tetradeuterioazepane |
InChI |
InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2/i5D2,6D2 |
Clé InChI |
ZSIQJIWKELUFRJ-NZLXMSDQSA-N |
SMILES isomérique |
[2H]C1(CCCCC(N1)([2H])[2H])[2H] |
SMILES canonique |
C1CCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
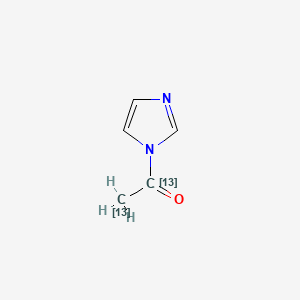
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
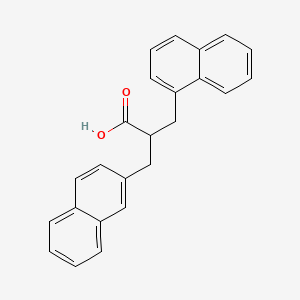
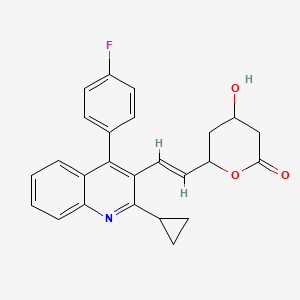

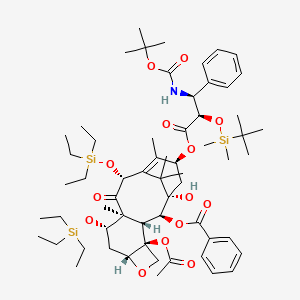
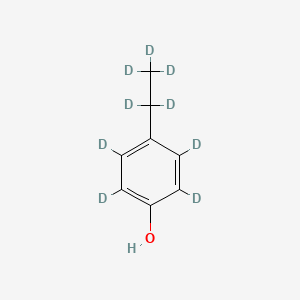
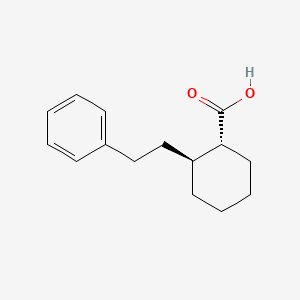

![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
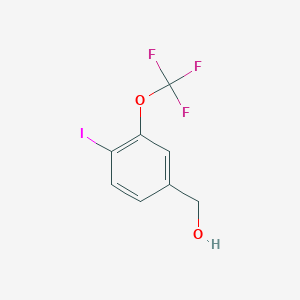
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
